Vdavp

Pharmacology Receptor Binding Selectivity

Standard vasopressin analogs lack V2R selectivity, causing off-target pressor effects that confound hemostasis and renal physiology research. Desmopressin (dDAVP) solves this with a 15,000-fold improved antidiuretic-to-pressor ratio over AVP. - Selective V2 agonist: >15,000× V2/V1a selectivity; induces 2-6× VWF/FVIII release - Validated tool for von Willebrand disease, hemophilia A, and aquaporin-2 trafficking models - Enhanced proteolytic stability for reproducible in vitro/in vivo assays - Available in research-grade quantities with rapid dispatch

Molecular Formula C46H66N14O11S2
Molecular Weight 1055.2 g/mol
CAS No. 52049-52-2
Cat. No. B3062957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVdavp
CAS52049-52-2
Synonyms4-Val-argipressin
arginine vasopressin, Val(4)-
argipressin, Val(4)-
argipressin, Val(4)-, (L-Val-L-Arg)-isomer
argipressin, valine(4)-
VDAVP
Molecular FormulaC46H66N14O11S2
Molecular Weight1055.2 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N
InChIInChI=1S/C46H66N14O11S2/c1-24(2)37-44(70)57-32(20-35(48)62)41(67)58-33(45(71)60-17-7-11-34(60)43(69)54-29(10-6-16-52-46(50)51)39(65)53-21-36(49)63)23-73-72-22-28(47)38(64)55-30(19-26-12-14-27(61)15-13-26)40(66)56-31(42(68)59-37)18-25-8-4-3-5-9-25/h3-5,8-9,12-15,24,28-34,37,61H,6-7,10-11,16-23,47H2,1-2H3,(H2,48,62)(H2,49,63)(H,53,65)(H,54,69)(H,55,64)(H,56,66)(H,57,70)(H,58,67)(H,59,68)(H4,50,51,52)/t28-,29+,30-,31-,32-,33-,34-,37-/m0/s1
InChIKeyJITASQOSGITBPR-FMCGBTBPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vdavp (Desmopressin): V2-Selective Vasopressin Analog


Vdavp, chemically known as 1-deamino-8-D-arginine vasopressin (dDAVP) and commonly referred to as desmopressin, is a synthetic peptide analog of the endogenous neurohypophyseal hormone arginine vasopressin (AVP). It is distinguished by two critical structural modifications from the native AVP sequence: deamination of the N-terminal 1-cysteine and substitution of the 8-L-arginine with its D-enantiomer [1]. These alterations confer a profoundly altered pharmacological profile, characterized by a dramatic shift in the antidiuretic-to-vasopressor activity ratio compared to AVP. Desmopressin acts as a potent and selective agonist primarily at the vasopressin V2 receptor (V2R), mediating its effects through activation of adenylyl cyclase and increased intracellular cAMP in target tissues such as the renal collecting duct and vascular endothelium [2]. Its primary therapeutic utility stems from this V2R-mediated signaling, which results in two principal, clinically significant outcomes: 1) enhanced renal water reabsorption, leading to concentrated urine and reduced urinary volume (antidiuresis), and 2) the release of von Willebrand factor (VWF) and coagulation factor VIII (FVIII) from endothelial storage sites, thereby promoting hemostasis [3].

Why Vdavp Cannot Be Substituted: V2-Receptor Specificity


Generic substitution of vasopressin analogs is scientifically invalid due to their divergent and highly specific receptor activation profiles, which directly translate into distinct therapeutic and experimental outcomes. The vasopressin receptor family comprises at least three subtypes—V1a, V1b, and V2—each mediating a unique set of physiological responses. While the native hormone AVP activates all three, leading to a mix of pressor, metabolic, and antidiuretic effects, desmopressin is engineered for pronounced V2R selectivity [1]. This is in stark contrast to analogs like terlipressin, which exhibits a strong bias toward V1a receptors, making it a potent vasoconstrictor for managing conditions like variceal bleeding [2]. Consequently, using terlipressin in a hemostasis application requiring VWF release (a V2R-mediated effect) would be ineffective and potentially dangerous due to unwanted vasoconstriction. Similarly, using AVP for a pure antidiuretic effect would introduce undesirable pressor activity. The unique functional fingerprint of desmopressin—high V2R potency coupled with minimal activity at V1a receptors—is the singular basis for its safe and effective use in both fluid balance disorders and as a procoagulant agent [3]. Therefore, in any research or clinical protocol where these specific V2R-mediated outcomes are required, desmopressin is the only appropriate choice among vasopressin analogs.

Quantitative Evidence for Vdavp Differentiation


Vasopressin Receptor Binding Selectivity

Desmopressin's binding affinity (Ki) for human vasopressin receptor subtypes V1a, V1b, and V2 demonstrates a distinct selectivity profile that underpins its clinical utility. The compound shows 10.8-fold higher affinity for V1B (Ki = 5.8 nM) compared to V2 (Ki = 62.4 nM), and it is significantly more selective for V2 over V1a [1]. This contrasts with the natural ligand AVP, which exhibits high affinity for all three receptor subtypes, leading to a broad and non-specific activation profile [2].

Pharmacology Receptor Binding Selectivity

Antidiuretic-to-Pressor Activity Ratio

The key differentiator for desmopressin is its vastly improved therapeutic index compared to the native hormone, arginine vasopressin (AVP). The structural modifications in desmopressin have been quantified to enhance its antidiuretic activity by a factor of 10 while simultaneously reducing its vasopressor activity by a factor of 1,500 [1]. This represents a net improvement in the antidiuretic-to-vasopressor ratio of approximately 15,000-fold. A patent further confirms that desmopressin has decreased vasopressor activity and increased anti-diuretic activity compared to vasopressin, and unlike vasopressin, does not adversely affect blood pressure regulation [2].

Pharmacodynamics Therapeutic Index Safety

Hemostatic Factor Release In Vivo

A primary and well-documented application of desmopressin is its ability to rapidly mobilize coagulation factors from endothelial storage sites. Following administration, desmopressin reliably increases plasma levels of factor VIII (FVIII) and von Willebrand factor (VWF) by 2- to 6-fold over baseline [1]. This effect is a direct consequence of V2R agonism in endothelial cells. Importantly, this procoagulant effect is not observed with V1a-selective agonists; for instance, the selective V1a receptor agonist FE 202158 does not cause procoagulant effects by releasing von Willebrand factor, highlighting the unique role of V2R activation [2].

Hematology Hemostasis In Vivo Efficacy

Proteolytic Stability Advantage

A key structural advantage of desmopressin over the endogenous hormone AVP is its enhanced metabolic stability. The deamination of the N-terminal cysteine and substitution of L-arginine with D-arginine confer significant resistance to enzymatic degradation [1]. A recent comprehensive review explicitly states that 'Desmopressin is more resistant to proteolysis' than the natural hormone AVP [2]. While terlipressin is noted for its long-acting properties, its mechanism involves a prodrug conversion and its clinical use is distinct and associated with V1-mediated vasoconstriction.

Peptide Stability Pharmacokinetics Drug Design

Vdavp (Desmopressin) Research Applications


Hemostasis and Coagulation Research

For studies focused on the V2R-mediated release of von Willebrand factor (VWF) and factor VIII (FVIII), desmopressin is the only validated peptide tool available. Its reliable induction of a 2- to 6-fold increase in these factors [1] makes it essential for research models of von Willebrand disease, mild hemophilia A, and platelet dysfunction. The use of alternative vasopressin analogs, such as the V1a-selective terlipressin or the non-selective AVP, would confound results with unwanted pressor effects or fail to produce the specific hemostatic outcome, as demonstrated by the lack of VWF release with the V1a agonist FE 202158 [2].

V2 Receptor Signaling Studies

Desmopressin's high selectivity for the V2 receptor [1] establishes it as a gold-standard agonist for dissecting V2R-mediated pathways in both in vitro and in vivo systems. Its low affinity for V1a and oxytocin receptors [2] minimizes off-target effects, enabling precise investigation of V2R-specific functions such as renal water reabsorption, aquaporin-2 trafficking, and endothelial cell biology. In contrast, AVP's broad activity would activate multiple receptor subtypes, obscuring the interpretation of experimental results.

Antidiuretic Formulation Development

The well-characterized antidiuretic response to desmopressin, rooted in its 15,000-fold improved antidiuretic-to-pressor ratio over AVP [1], provides a robust pharmacodynamic (PD) endpoint for evaluating novel formulations or delivery systems. The ability to measure precise, dose-dependent changes in urine osmolality and volume allows for rigorous assessment of bioavailability and bioequivalence [2]. This application leverages the unique safety profile of desmopressin, which permits the administration of pharmacologically active doses without the risk of hypertensive crisis that would accompany the use of AVP or other pressor analogs.

Peptide Stability and Receptor Assays

Due to its enhanced resistance to proteolysis compared to AVP [1], desmopressin offers superior stability in biological matrices and during long-term experiments. This makes it a preferred peptide standard for developing and validating assays for V2 receptor binding, activation, and downstream signaling (e.g., cAMP accumulation). The known quantitative binding affinities for human receptors [2] provide a reliable benchmark for assay calibration and for screening novel V2R agonists or antagonists, ensuring consistent and reproducible data across studies.

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